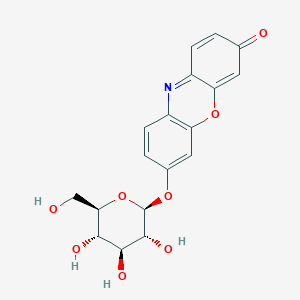

3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside

Overview

Description

3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside, also known as Resorufin b-D-glucopyranoside, is a synthetic compound with a molecular weight of 375.3 Da . It is a stable β-glucosidase probe that releases the red fluorescent dye resorufin M0202 upon β-glucosidase enzyme cleavage . This compound has been successfully used in numerous applications in cell biology, high-throughput and high-content screening, and diagnostics .

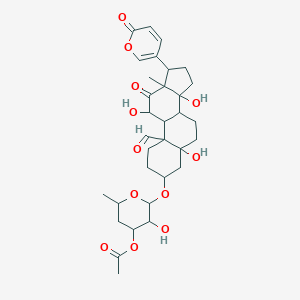

Molecular Structure Analysis

The molecular formula of 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside is C18H17NO8 . For a detailed molecular structure, you may refer to databases such as PubChem or ChemSpider .Chemical Reactions Analysis

3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside is known to react with β-glucosidase enzyme, releasing the red fluorescent dye resorufin M0202 . This reaction is utilized in various biological and diagnostic applications.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside include a molecular weight of 375.3 Da and a molecular formula of C18H17NO8 . For more detailed physical and chemical properties, you may refer to databases such as PubChem .Scientific Research Applications

β-Glucosidase Activity Probe

Resorufin beta-D-glucopyranoside: is a stable red fluorogenic substrate for β-glucosidase activity . It is used to measure the activity of β-glucosidase enzymes by releasing the red fluorescent dye resorufin upon enzyme cleavage. This application is crucial in cell biology to study enzyme kinetics and to understand the role of β-glucosidase in various biological processes.

High-Throughput Screening

Due to its stable and reliable fluorescent properties, this compound is widely used in high-throughput screening applications . It allows researchers to quickly identify active compounds, antibodies, or genes that modulate a particular biomolecular pathway.

High-Content Screening

In high-content screening, which is an automated cell imaging method, Resorufin beta-D-glucopyranoside serves as a vital dye for assessing cellular events . The fluorescence emitted upon enzymatic action enables the quantification and analysis of various cellular phenomena.

Diagnostic Applications

The compound’s ability to act as a fluorogenic substrate makes it a valuable tool in diagnostic assays . It can be used to detect β-glucosidase activity in clinical samples, aiding in the diagnosis of diseases associated with enzyme deficiencies.

Cell Biology Research

Resorufin beta-D-glucopyranoside: is used in cell biology research to study cell signaling pathways and enzyme activities within cells . Its application extends to the investigation of cellular health, apoptosis, and metabolism.

Enzyme Kinetics Studies

Researchers utilize this compound to determine the kinetic properties of various β-glucosidases from different organisms, such as bacteria, fungi, and insects . This helps in understanding the catalytic mechanisms and substrate specificity of these enzymes.

Chromogenic Substrate for Screening Studies

As a chromogenic β-glucopyranoside, it is used in screening studies to visually identify β-glucosidase activity through color change . This is particularly useful in microbial screening to select strains with desired enzymatic properties.

Fluorogenic Substrate for Neurobiology

In neurobiology, Resorufin beta-D-glucopyranoside is employed as a fluorogenic substrate to determine glucocerebrosidase enzyme activity in brain tissues like the substantia nigra . This is significant for studying neurological disorders such as Parkinson’s disease.

Mechanism of Action

Target of Action

Resorufin beta-D-glucopyranoside primarily targets the β-glucosidase enzyme . This enzyme plays a crucial role in the hydrolysis of β-glucosidic linkages in disaccharides or glucose-substituted molecules, which are fundamental biological processes .

Mode of Action

The compound acts as a stable β-glucosidase probe . Upon interaction with the β-glucosidase enzyme, it releases the red fluorescent dye resorufin M0202 . This interaction and the subsequent release of the dye is the primary mode of action of Resorufin beta-D-glucopyranoside.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the β-glucosidase pathway . The cleavage of the β-glucosidic linkages by the β-glucosidase enzyme is a key step in this pathway. The compound serves as a substrate for this enzyme, and its cleavage leads to the release of the red fluorescent dye, resorufin .

Pharmacokinetics

The compound is soluble in DMSO , which suggests that it can be readily absorbed and distributed in the body.

Result of Action

The primary result of the action of Resorufin beta-D-glucopyranoside is the release of the red fluorescent dye resorufin . This release is used in numerous applications in cell biology, high-throughput and high-content screening, and diagnostics .

Action Environment

The action of Resorufin beta-D-glucopyranoside is influenced by environmental factors such as temperature and light. The compound is stable and should be stored at -20°C . It should also be stored in the dark to prevent any potential degradation or loss of efficacy .

Future Directions

The future directions of 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside research and application could involve its continued use in cell biology, high-throughput and high-content screening, and diagnostics . Its role as a β-glucosidase probe that releases a detectable fluorescent dye upon enzyme cleavage makes it a valuable tool in these fields.

properties

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULZFZMEBOATFS-UYTYNIKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543840 | |

| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |

CAS RN |

101490-85-1 | |

| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

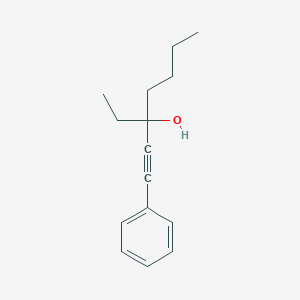

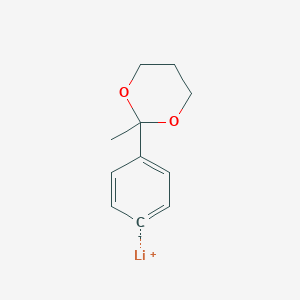

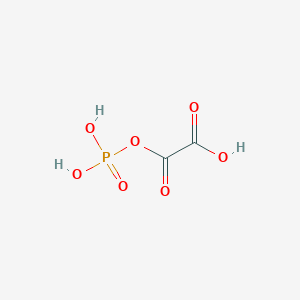

Retrosynthesis Analysis

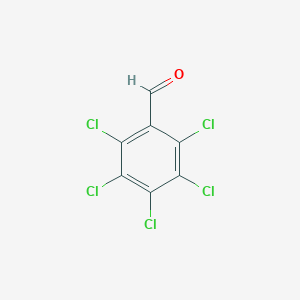

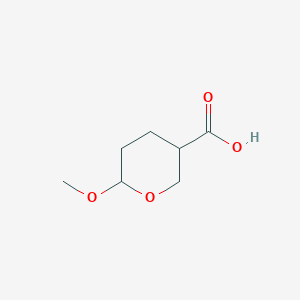

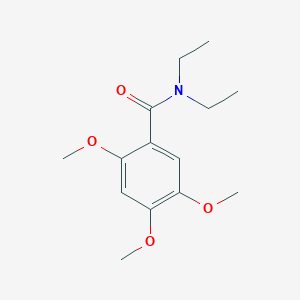

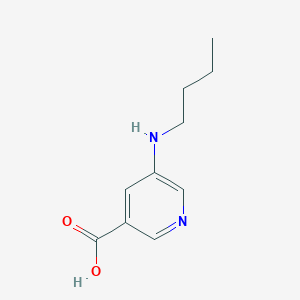

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.